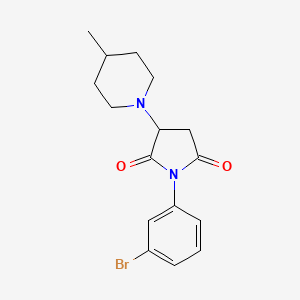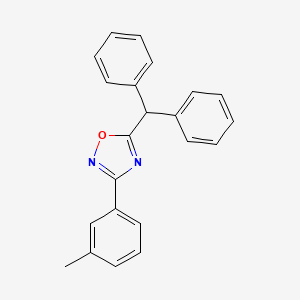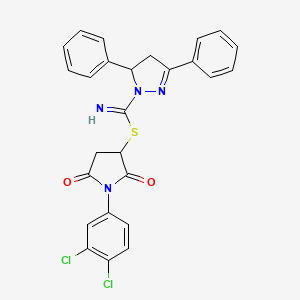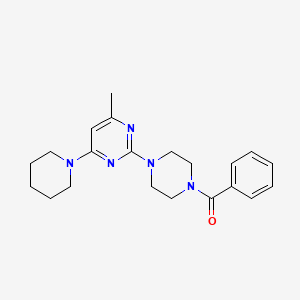
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide, also known as MENPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MENPA is a member of the acrylamide family, which is a class of organic compounds that have been widely used in various industries, including water treatment, paper manufacturing, and cosmetics. In recent years, MENPA has gained significant attention from researchers due to its unique properties, which make it a promising candidate for a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology.
作用机制
The mechanism of action of N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide is based on its ability to form covalent bonds with certain amino acid residues in proteins. N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide contains a reactive acrylamide group that can undergo a Michael addition reaction with thiol groups in cysteine residues or imidazole groups in histidine residues. This reaction results in the formation of a stable adduct between N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide and the protein, which can be detected through fluorescence spectroscopy or other analytical techniques.
Biochemical and physiological effects:
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide has been shown to have minimal biochemical and physiological effects on living organisms. Studies have demonstrated that N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide is non-toxic and does not cause significant changes in cell viability or metabolic activity. However, N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide can interact with certain proteins and affect their function, which can be both advantageous and limiting for laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide in laboratory experiments is its high selectivity and sensitivity for certain amino acid residues in proteins. This property allows researchers to study specific protein-protein interactions and other biological processes with high accuracy and precision. Additionally, N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide is a relatively stable compound that can be stored for long periods of time without significant degradation.
However, there are also some limitations to using N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide in laboratory experiments. One limitation is that N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide can only detect proteins that contain specific amino acid residues, which may limit its applicability to certain biological systems. Additionally, N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide can interact with other compounds in biological samples, which can interfere with its detection and affect the accuracy of the results.
未来方向
There are several future directions for research on N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide and its applications. One area of interest is the development of new methods for synthesizing N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide that are more efficient and cost-effective. Another area of research is the optimization of N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide as a fluorescent probe for specific protein targets, which could expand its applicability to a wider range of biological systems. Additionally, researchers are exploring the use of N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide in other areas, such as drug discovery and medical diagnostics, where its unique properties could have significant benefits.
合成方法
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-nitrophenylacetic acid with 2-methoxyethylamine, followed by the condensation of the resulting product with acryloyl chloride. The final product is obtained through purification and crystallization steps. The synthesis of N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
科学研究应用
N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide is its use as a fluorescent probe for the detection of proteins and other biomolecules. N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide has a high affinity for certain amino acid residues, such as cysteine and histidine, which allows it to selectively bind to specific proteins and generate a fluorescent signal. This property makes N-(2-methoxyethyl)-3-(4-nitrophenyl)acrylamide a valuable tool for studying protein-protein interactions, protein folding, and other biological processes.
属性
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-9-8-13-12(15)7-4-10-2-5-11(6-3-10)14(16)17/h2-7H,8-9H2,1H3,(H,13,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOHTMIKAOMIHQ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methoxyethyl)-3-(4-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)


![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)

![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)
![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)
